molecular formula C13H15F4NO4S2 B3005485 4-[[4-(Trifluoromethyl)cyclohexyl]sulfamoyl]benzenesulfonyl fluoride CAS No. 2305422-91-5

4-[[4-(Trifluoromethyl)cyclohexyl]sulfamoyl]benzenesulfonyl fluoride

Cat. No.: B3005485
CAS No.: 2305422-91-5
M. Wt: 389.38
InChI Key: SHBMZKXMTFYVHC-UHFFFAOYSA-N
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Description

4-[[4-(Trifluoromethyl)cyclohexyl]sulfamoyl]benzenesulfonyl fluoride is a complex organic compound characterized by the presence of trifluoromethyl and sulfonyl fluoride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(Trifluoromethyl)cyclohexyl]sulfamoyl]benzenesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common route includes the reaction of 4-(trifluoromethyl)cyclohexanone with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(Trifluoromethyl)cyclohexyl]sulfamoyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-[[4-(Trifluoromethyl)cyclohexyl]sulfamoyl]benzenesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-[[4-(Trifluoromethyl)cyclohexyl]sulfamoyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: A related compound with similar functional groups but different reactivity and applications.

    4-(Trifluoromethyl)cyclohexanone: Shares the trifluoromethyl group but lacks the sulfonyl fluoride functionality.

    Benzenesulfonyl fluoride: Contains the sulfonyl fluoride group but lacks the trifluoromethyl and cyclohexyl groups.

Uniqueness

4-[[4-(Trifluoromethyl)cyclohexyl]sulfamoyl]benzenesulfonyl fluoride is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both trifluoromethyl and sulfonyl fluoride groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[[4-(trifluoromethyl)cyclohexyl]sulfamoyl]benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F4NO4S2/c14-13(15,16)9-1-3-10(4-2-9)18-24(21,22)12-7-5-11(6-8-12)23(17,19)20/h5-10,18H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBMZKXMTFYVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F4NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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